REACTION_CXSMILES
|
[CH3:1][C:2]1[CH:3]=[CH:4][C:5]([N+:11]([O-:13])=[O:12])=[C:6]([CH:10]=1)[C:7]([OH:9])=[O:8].[C:14](=O)([O-])[O-].[K+].[K+].CI.Cl>CN(C)C=O.O>[CH3:14][O:8][C:7](=[O:9])[C:6]1[CH:10]=[C:2]([CH3:1])[CH:3]=[CH:4][C:5]=1[N+:11]([O-:13])=[O:12] |f:1.2.3|
|
Name
|
|
Quantity
|
20 g
|
Type
|
reactant
|
Smiles
|
CC=1C=CC(=C(C(=O)O)C1)[N+](=O)[O-]
|
Name
|
|
Quantity
|
22.9 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
8.2 mL
|
Type
|
reactant
|
Smiles
|
CI
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
400 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred at room temperature for 4 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
To the reaction liquid, there
|
Type
|
EXTRACTION
|
Details
|
extracted with 900 mL of ethyl acetate
|
Type
|
WASH
|
Details
|
the extract was washed with 200 mL of a saturated sodium hydrogen carbonate solution and 200 mL of a saturated common salt solution
|
Type
|
DISTILLATION
|
Details
|
the solvent was then distilled off under reduced pressure to thus give 20.6 g of the title compound as a crude product
|
Reaction Time |
4 h |
Name
|
|
Type
|
|
Smiles
|
COC(C1=C(C=CC(=C1)C)[N+](=O)[O-])=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |